molecular formula C17H21N3O B7509555 N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide

N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide

Numéro de catalogue B7509555
Poids moléculaire: 283.37 g/mol
Clé InChI: NLSZABKWGPGPKJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide, also known as CPETQ, is a quinoxaline derivative that has gained significant attention in scientific research due to its potential therapeutic applications. CPETQ is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in learning and memory processes.

Applications De Recherche Scientifique

N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and anxiety. N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide's ability to selectively block the NMDA receptor has been shown to improve cognitive function, reduce neuroinflammation, and promote neuroprotection in animal models of these disorders. N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has also been shown to have potential applications in the treatment of chronic pain and addiction by modulating the activity of the NMDA receptor.

Mécanisme D'action

N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine-binding site, which is distinct from the receptor's glutamate-binding site. By blocking the NMDA receptor, N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide reduces the influx of calcium ions into the cell, which can prevent excitotoxicity and neurodegeneration. N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide's selective antagonism of the NMDA receptor also allows for the preservation of physiological functions that are mediated by other glutamate receptors.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide's selective antagonism of the NMDA receptor has been shown to have a variety of biochemical and physiological effects. N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has been shown to reduce neuroinflammation by inhibiting the production of pro-inflammatory cytokines and promoting the activation of microglia, the brain's resident immune cells. N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has also been shown to promote neuroprotection by increasing the expression of antioxidant enzymes and reducing oxidative stress. Additionally, N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has been shown to improve cognitive function by enhancing synaptic plasticity and long-term potentiation, which are essential for learning and memory processes.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide's selective antagonism of the NMDA receptor makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological processes. N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide's high degree of selectivity also allows for the preservation of physiological functions that are mediated by other glutamate receptors. However, N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide's potency and selectivity can also be a limitation in some experiments, as it may require higher concentrations or longer exposure times to achieve the desired effects.

Orientations Futures

There are several potential future directions for the study of N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide. One potential direction is the development of more potent and selective NMDA receptor antagonists based on the structure of N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide. Another potential direction is the investigation of N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide's effects on other neurotransmitter systems and their interactions with the NMDA receptor. Additionally, the potential therapeutic applications of N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide in other neurological and psychiatric disorders, such as stroke and schizophrenia, should be further explored. Finally, the development of more advanced animal models and experimental techniques will allow for a better understanding of N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide's mechanism of action and its potential therapeutic applications.

Méthodes De Synthèse

N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide can be synthesized through a multistep process involving the reaction of 2,3-dimethylquinoxaline with cyclopropylmethylamine and subsequent reactions with various reagents. The final product is purified through column chromatography and recrystallization to obtain a white crystalline solid with a high degree of purity.

Propriétés

IUPAC Name

N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-10-11(2)19-16-9-14(7-8-15(16)18-10)17(21)20(4)12(3)13-5-6-13/h7-9,12-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSZABKWGPGPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)N(C)C(C)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.